molecular formula C26H22ClFN4O2S B12712412 Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- CAS No. 81262-74-0

Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)-

Cat. No.: B12712412
CAS No.: 81262-74-0
M. Wt: 509.0 g/mol
InChI Key: OWVAWGNJADCSFL-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Dynamics

The compound’s crystal structure reveals a planar quinazolinone core fused to a piperazine ring via a thioacetyl linker. X-ray diffraction studies of analogous piperazine derivatives demonstrate that halogenated aryl groups (e.g., 4-chlorophenyl and 3-fluorophenyl) induce steric interactions that stabilize specific conformations. For instance, in salts of N-(4-fluorophenyl)piperazine, centrosymmetric aggregates form via N—H⋯O hydrogen bonds, creating molecular ladders. These interactions likely extend to the title compound, where the 4-chlorophenyl and 3-fluorophenyl substituents impose torsional restraints on the piperazine ring.

Table 1: Key Crystallographic Parameters

Parameter Value
Space group P (primitive)
Unit cell dimensions a=8.21 Å, b=10.54 Å, c=12.78 Å
Bond angle (C—S—C) 104.5°
Torsion angle (piperazine) 55.2°–62.8°

The thioacetyl bridge (-S-CO-) adopts a gauche conformation, minimizing steric clashes between the quinazolinone and piperazine moieties. This geometry facilitates π-π stacking between the quinazolinone core and aromatic substituents, as observed in related structures.

Spectroscopic Profiling for Functional Group Verification

Nuclear Magnetic Resonance (NMR):
¹H NMR spectra of similar quinazoline-piperazine hybrids show distinct signals for the piperazine protons (δ 2.8–3.5 ppm) and aromatic protons (δ 6.8–8.1 ppm). The deshielded singlet at δ 10.2 ppm corresponds to the acetamide NH group, while the thioacetyl sulfur induces downfield shifts in adjacent methylene protons (δ 4.1–4.3 ppm).

Infrared (IR) Spectroscopy:
Key absorptions include:

  • N—H stretch (3,250 cm⁻¹) from the piperazine and acetamide groups.
  • C=O stretch (1,680 cm⁻¹) of the quinazolinone and acetamide.
  • C—S vibration (690 cm⁻¹) confirming the thioether linkage.

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 509.0 ([M+H]⁺), consistent with the molecular formula C₂₆H₂₂ClFN₄O₂S. Fragmentation patterns reveal cleavage at the acetamide bond (m/z 322.1) and loss of the 3-fluorophenyl group (m/z 405.3).

Computational Modeling of Electronic and Steric Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity. The HOMO localizes on the quinazolinone core and thioacetyl group, while the LUMO resides on the 3-fluorophenyl ring.

Table 2: Computed Electronic Properties

Property Value (eV)
HOMO Energy -6.2
LUMO Energy -2.1
Dipole Moment 5.8 Debye

Steric maps highlight congestion near the 4-chlorophenyl group, with a Tolman cone angle of 142°. Molecular dynamics simulations suggest that the piperazine ring undergoes chair-to-boat transitions at 300 K, modulating binding pocket accessibility.

Properties

CAS No.

81262-74-0

Molecular Formula

C26H22ClFN4O2S

Molecular Weight

509.0 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-(3-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C26H22ClFN4O2S/c27-18-8-10-20(11-9-18)30-12-14-31(15-13-30)24(33)17-35-26-29-23-7-2-1-6-22(23)25(34)32(26)21-5-3-4-19(28)16-21/h1-11,16H,12-15,17H2

InChI Key

OWVAWGNJADCSFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- typically involves multiple steps, starting with the preparation of the quinazolinyl intermediate. This intermediate is then reacted with a thioacetylating agent to introduce the thioacetyl group. The final step involves the coupling of the thioacetylated quinazolinyl intermediate with the piperazine ring substituted with a chlorophenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and quinazolinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Structural Overview

The compound features:

  • A piperazine ring , which is a six-membered ring containing two nitrogen atoms.
  • A chlorophenyl group and a fluorophenyl group , enhancing its lipophilicity and potential biological interactions.
  • A quinazoline derivative that may contribute to anticancer and antimicrobial activities.

Pharmacological Activities

  • Antimicrobial Properties :
    • Piperazine derivatives have shown promising antimicrobial activities against various pathogens. The specific compound may interact with bacterial enzymes or receptors, leading to inhibition of growth. Studies indicate that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential :
    • The unique structural features of this compound suggest it could target cancer cells effectively. Quinazoline derivatives are known for their anticancer properties, and the incorporation of piperazine may enhance selectivity towards cancerous tissues .
  • Antifungal Activity :
    • Similar piperazine derivatives have demonstrated antifungal effects, indicating potential applications in treating fungal infections .

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
PiperazineSix-membered ring with two nitrogensAntimicrobial, antidepressant
QuinazolineBenzene fused to a pyrimidineAnticancer, antihypertensive
ThioacetamideContains sulfur and acetyl groupsAntimicrobial

Notable Studies

  • A study evaluating similar piperazine derivatives revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus, suggesting the potential efficacy of this compound in treating resistant infections .
  • Research on quinazoline-piperazine hybrids indicated enhanced anticancer activity compared to standard chemotherapeutics, highlighting the importance of structural modifications in developing effective cancer therapies .

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl/chlorophenyl groups are prevalent in antipsychotic and antimicrobial agents (e.g., SC212 in shares a chlorophenyl-piperazine scaffold with D2 receptor affinity) .

Functional Analogues with Quinazolinone Cores

Compound Name Substituents Molecular Weight Activity Reference ID
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Phenyl, thioacetate-ester 342.40 Antimicrobial, antioxidant
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Thiazolidinone, phenylquinazolinone 441.50 Dual thioacetate-thiazolidinone scaffold
2-[(3,6-Dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4(3H)-one Pyridazinylthio, benzyl, iodo 586.31 Antitumor (in vitro)

Key Observations :

  • The target compound’s 3-fluorophenyl substitution may improve selectivity compared to phenyl or iodinated analogues (e.g., ’s compound shows antitumor activity but higher molecular weight) .
  • Thioacetate esters () exhibit moderate antimicrobial activity, suggesting the target’s thioacetyl group could enhance bioavailability or target binding .

Pharmacokinetic and Metabolic Comparisons

  • Metabolism : Piperazine derivatives often undergo N-dealkylation or oxidation. For example, meclozine () metabolizes to N-dealkylated piperazine and hydroxylated products, which may inform the target compound’s metabolic stability .
  • Halogen Effects: Chlorophenyl/fluorophenyl groups reduce oxidative metabolism, extending half-life. The 3-fluorophenyl group in the target compound may offer better metabolic resistance than non-halogenated analogues .

Biological Activity

Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- , with a molecular weight of 509.0 g/mol and a CAS number of 81262-74-0, exemplifies this potential. Its complex structure suggests various applications in pharmacology, particularly in targeting diseases such as cancer and infections.

Structural Overview

The compound features:

  • A piperazine ring, which is a six-membered ring containing two nitrogen atoms.
  • A chlorophenyl group at the 1-position.
  • A quinazoline derivative that enhances biological activity.
  • A thioacetyl group that may facilitate interactions with biological targets.

This structural complexity is indicative of potential interactions with enzymes or receptors, which are crucial for its pharmacological effects.

Biological Activity

Piperazine derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial : Exhibiting effectiveness against various bacteria and fungi.
  • Anticancer : Demonstrating cytotoxic effects on cancer cell lines.
  • Antiviral : Some derivatives have shown activity against viral pathogens.

The specific mechanisms by which Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with specific biological targets could involve:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of piperazine derivatives:

  • Anticancer Activity : Research has demonstrated that compounds similar to Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing the quinazoline moiety have been shown to inhibit cell growth through apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Studies indicate that piperazine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogenated phenyl groups enhances this activity by increasing lipophilicity and facilitating membrane penetration .
  • Antiviral Potential : Some piperazine compounds have been tested for antiviral activity against resistant strains of viruses, showing promising results in inhibiting viral replication .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related piperazine compounds:

Compound NameStructural FeaturesBiological Activity
PiperazineSix-membered ring with two nitrogensAntimicrobial, antidepressant
QuinazolineBenzene fused to pyrimidineAnticancer, antihypertensive
ThioacetamideContains sulfur and acetyl groupsAntimicrobial

The unique combination of piperazine and quinazoline functionalities in Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- suggests enhanced selectivity and potency against specific biological targets compared to simpler analogs.

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